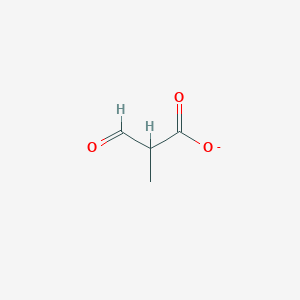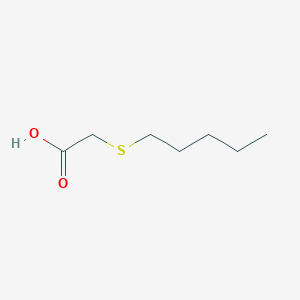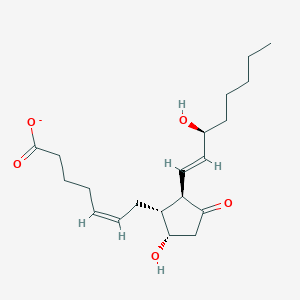
prostaglandin D2(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prostaglandin D2(1-) is a prostaglandin carboxylic acid anion that is the conjugate base of prostaglandin D2., obtained by deprotonation of the carboxy group; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a prostaglandin D2.
Applications De Recherche Scientifique
Prostaglandin D2(1-) (PGD2) is a major mediator involved in various biological processes and diseases. It is synthesized by activated human mast cells and other immune cells, playing a pivotal role in the pathophysiology of allergic disorders through its receptors on immune and non-immune cells.
Biological Roles and Drug Development
PGD2 exerts various pro-inflammatory effects relevant to allergic diseases. The biological activities of PGD2 are mediated primarily by D-prostanoid (DP1), DP2 (CRTH2), and thromboxane prostanoid (TP) receptors. These receptors are expressed on several immune and non-immune cells, contributing significantly to allergic inflammation. Due to these roles, PGD2 has become a target for developing treatments for allergic disorders like asthma, allergic rhinitis, and atopic dermatitis. Several selective, orally active DP2 receptor antagonists and a few DP1 receptor antagonists are being developed and evaluated for their efficacy in treating these conditions (Marone et al., 2018).
Potential Therapeutic Applications Beyond Allergies
Beyond allergic diseases, PGD2 and particularly its receptor CRTH2 (DP2) have roles that are far more diverse than initially expected. CRTH2's immunomodulating effects, such as the induction of migration, activation, and cytokine release of leukocytes, highlight its potential as a therapeutic target for a wide range of conditions beyond classical allergic diseases and asthma. These include diseases of the central nervous system, kidney, intestine, lung, hair and skin, bone and cartilage, and even cancer (Jandl & Heinemann, 2017).
Role in Hair Growth and Alopecia
PGD2 also plays a significant role in inhibiting hair growth and is linked to androgenetic alopecia (AGA) or male pattern baldness. Studies have shown that PGD2 and its metabolites inhibit hair growth, and its receptor GPR44 mediates the negative effects of PGD2 on hair follicles. This discovery opens potential pathways for developing new treatments targeting the PGD2-GPR44 pathway for conditions like AGA (Garza et al., 2012).
Propriétés
Nom du produit |
prostaglandin D2(1-) |
|---|---|
Formule moléculaire |
C20H31O5- |
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/p-1/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1 |
Clé InChI |
BHMBVRSPMRCCGG-OUTUXVNYSA-M |
SMILES isomérique |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)[O-])O |
SMILES canonique |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)[O-])O |
Pictogrammes |
Irritant; Health Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



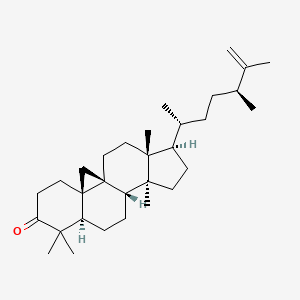
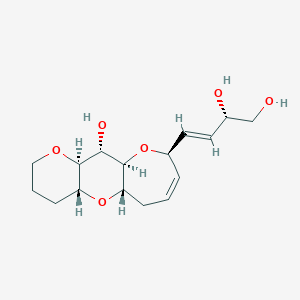

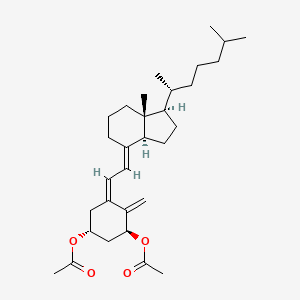
![N-[(6aR,10aR)-5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide](/img/structure/B1259655.png)
![[(4aS,4bR,8aS,9R,10aR)-2-[(1R,2R)-2-hydroxy-4-methyl-5-oxocyclohex-3-en-1-yl]-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate](/img/structure/B1259657.png)

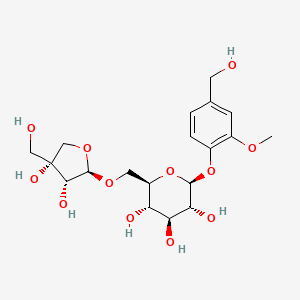
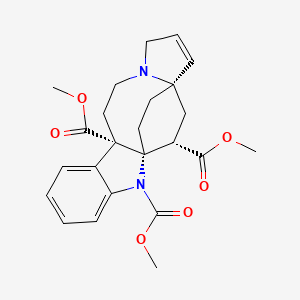
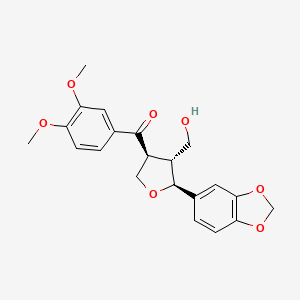
![[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate](/img/structure/B1259664.png)
